molecular formula C7H13NO B3332907 4-Propylpyrrolidin-2-one CAS No. 930123-38-9

4-Propylpyrrolidin-2-one

Cat. No.: B3332907
CAS No.: 930123-38-9
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylpyrrolidin-2-one is a chiral lactam with the molecular formula C7H13NO. It is a derivative of pyrrolidin-2-one, characterized by the presence of a propyl group at the 4-position of the pyrrolidine ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyrrolidin-2-one typically involves the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This is followed by amidation, ester hydrolysis, and Hofmann rearrangement to obtain the desired product with high chiral purity .

Industrial Production Methods: Industrial production of this compound often employs similar enzymatic processes to ensure high yield and purity. The use of chiral chromatography and selective amination techniques are also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Propylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Propylpyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Propylpyrrolidin-2-one is unique due to its specific chiral center and the presence of the propyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral drugs and as a building block in asymmetric synthesis .

Properties

IUPAC Name

4-propylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVCRLVTCSQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylpyrrolidin-2-one
Reactant of Route 2
4-Propylpyrrolidin-2-one
Reactant of Route 3
4-Propylpyrrolidin-2-one
Reactant of Route 4
4-Propylpyrrolidin-2-one
Reactant of Route 5
4-Propylpyrrolidin-2-one
Reactant of Route 6
4-Propylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.